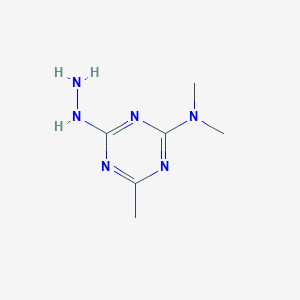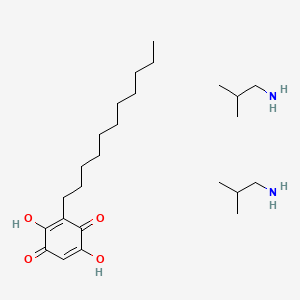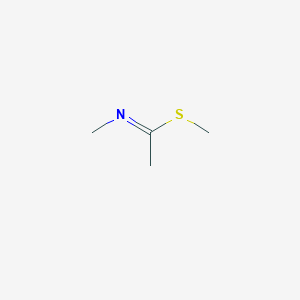![molecular formula C11H15NO3 B14597073 N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine CAS No. 60512-81-4](/img/structure/B14597073.png)
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C11H15NO3. This compound is known for its unique structure, which includes a hydroxylamine group attached to a substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2,4-dimethoxy-3-methylphenyl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be represented as follows:
1-(2,4-Dimethoxy-3-methylphenyl)ethanone+Hydroxylamine Hydrochloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Specific pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2,4-Dimethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(3,4-Dimethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(2,5-Dimethoxyphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions. This structural uniqueness makes it a valuable compound for research in various fields.
Propiedades
Número CAS |
60512-81-4 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[1-(2,4-dimethoxy-3-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-7-10(14-3)6-5-9(8(2)12-13)11(7)15-4/h5-6,13H,1-4H3 |
Clave InChI |
WMLUMVOHTUAIFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)C(=NO)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)


![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)

stannane](/img/structure/B14597048.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)

